

Protocol for Chymotrypsin Activity Assay Using Suc-Ala-Ala-Pro-Phe-pNA

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Compound of Interest

Compound Name: Suc-Ala-Pro-pNA

Cat. No.: B1408619

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Application Note

Introduction

Chymotrypsin is a serine protease that plays a crucial role in protein digestion by selectively cleaving peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The activity of chymotrypsin can be conveniently measured using a chromogenic substrate, N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA).^{[1][2][3][4]} In this assay, chymotrypsin cleaves the peptide bond between phenylalanine and p-nitroaniline (pNA), releasing the yellow-colored pNA molecule. The rate of pNA release, which can be monitored spectrophotometrically at 405-410 nm, is directly proportional to the chymotrypsin activity.^{[5][6]} This protocol provides a detailed method for determining chymotrypsin activity and is applicable for screening potential inhibitors and conducting kinetic analysis.^{[3][7]}

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the colorless substrate Suc-AAPF-pNA by chymotrypsin to produce Suc-Ala-Ala-Pro-Phe and p-nitroaniline. The released p-nitroaniline has a strong absorbance at 405 nm, allowing for a continuous colorimetric assay.

Reaction:

Suc-Ala-Ala-Pro-Phe-pNA (colorless) $\xrightarrow{\text{Chymotrypsin}}$ Suc-Ala-Ala-Pro-Phe + p-nitroaniline (yellow)

Data Presentation

Table 1: Key Parameters for Chymotrypsin Activity Assay

Parameter	Value	Reference
Substrate	N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA)	[1][2]
Enzyme	α -Chymotrypsin	
Wavelength for Detection	405 - 410 nm	[5][7]
Km for Chymotrypsin	60 μ M	[3][7]
pH Optimum	7.5 - 9.0	[6][8]
Temperature Optimum	25 - 37 $^{\circ}$ C	[6][8]

Table 2: Example p-Nitroaniline Standard Curve

pNA Concentration (nmol/well)	Absorbance at 405 nm (AU)
0	0.000
4	0.112
8	0.225
12	0.338
16	0.450
20	0.562

Experimental Protocols

Reagent Preparation

- Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5):
 - Dissolve 6.05 g of Tris base in 800 mL of deionized water.
 - Add 1.47 g of calcium chloride dihydrate.
 - Adjust the pH to 7.5 with 1 M HCl.
 - Bring the final volume to 1 L with deionized water.
 - Store at 4°C.
- Substrate Stock Solution (10 mM Suc-AAPF-pNA):
 - The molecular weight of Suc-AAPF-pNA is 624.65 g/mol .[\[2\]](#)
 - Dissolve 6.25 mg of Suc-AAPF-pNA in 1 mL of dimethyl sulfoxide (DMSO).[\[6\]](#)
 - Store the stock solution in aliquots at -20°C, protected from light.
- Chymotrypsin Stock Solution (1 mg/mL):
 - Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL.
 - Prepare fresh dilutions of the enzyme in the assay buffer just before use.
- p-Nitroaniline (pNA) Standard Stock Solution (2 mM):
 - Prepare a 2 mM stock solution of pNA in DMSO.
 - This stock will be used to generate a standard curve.

Assay Procedure

- p-Nitroaniline Standard Curve:
 - Add 0, 2, 4, 6, 8, and 10 µL of the 2 mM pNA standard stock solution to separate wells of a 96-well microplate.[\[9\]](#)

- Adjust the volume in each well to 100 μ L with assay buffer to obtain final amounts of 0, 4, 8, 12, 16, and 20 nmol/well.[9]
- Read the absorbance at 405 nm using a microplate reader.
- Plot the absorbance versus the amount of pNA (nmol) to generate a standard curve.
- Enzyme Assay:
 - Add 80 μ L of assay buffer to each well of a 96-well microplate.
 - Add 10 μ L of the chymotrypsin solution (at various concentrations if determining kinetics) or the sample containing chymotrypsin to the wells.
 - To initiate the reaction, add 10 μ L of the substrate working solution (prepare a 1:10 dilution of the 10 mM stock in assay buffer for a final concentration of 100 μ M in the well).
 - The final reaction volume will be 100 μ L.
 - Immediately measure the absorbance at 405 nm in a kinetic mode at 25°C or 37°C for 5-10 minutes, taking readings every 30-60 seconds.

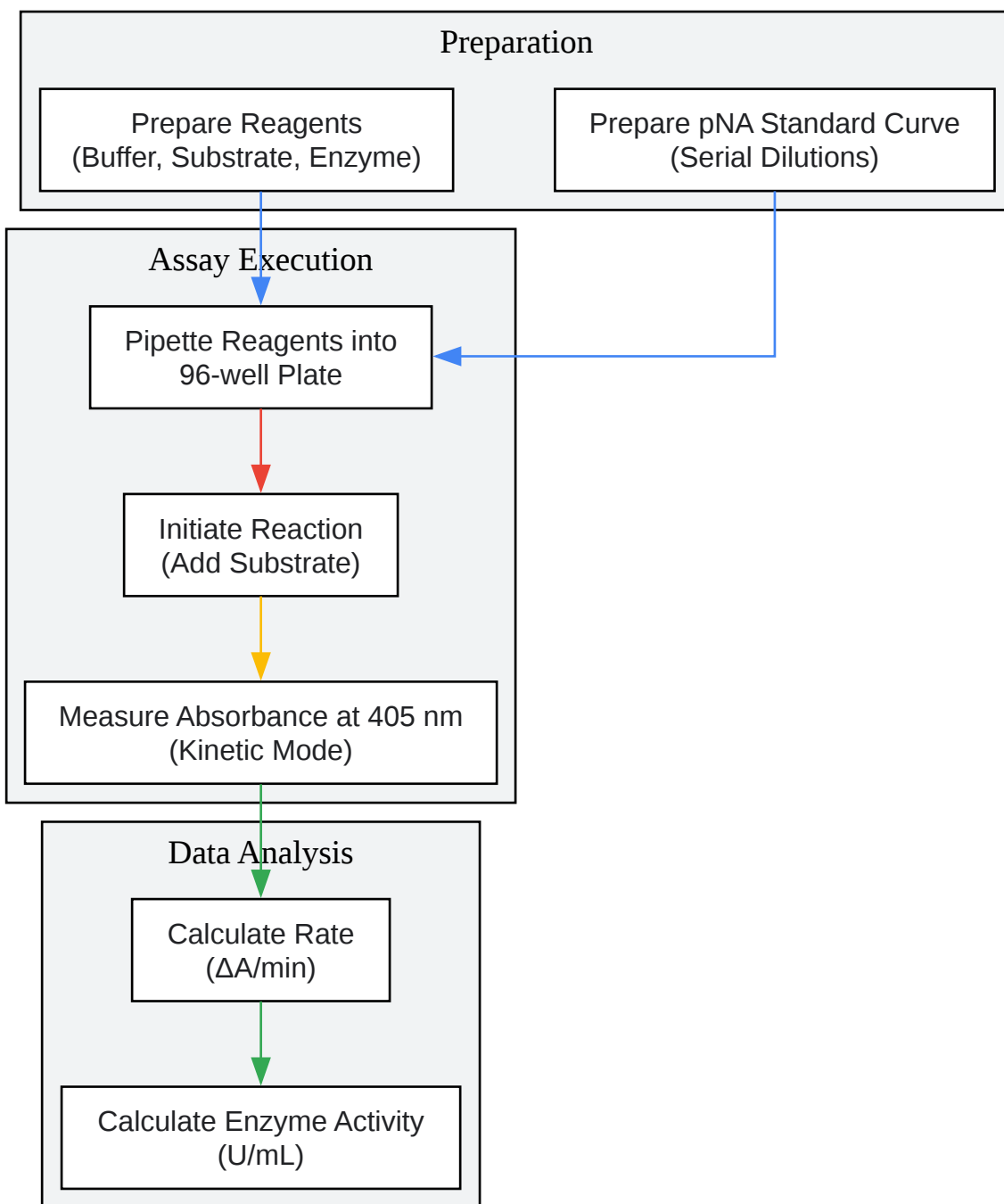
Data Analysis

- Calculate the rate of the reaction ($\Delta A_{405}/\text{min}$) from the linear portion of the kinetic curve.
- Convert the rate of absorbance change to the rate of pNA production using the slope from the pNA standard curve.
- Calculate the chymotrypsin activity using the following formula:

$$\text{Activity (U/mL)} = (\Delta A_{405}/\text{min}) / (\text{Slope of standard curve} \times \text{Volume of enzyme in mL})$$

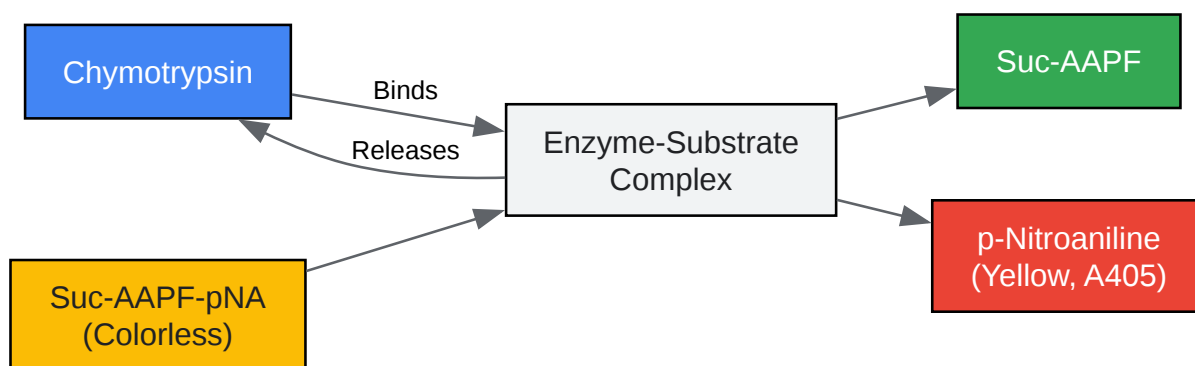
- One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 μ mol of substrate per minute under the specified conditions.[6]

Visualizations



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Caption: Experimental workflow for the chymotrypsin activity assay.



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Caption: Enzymatic reaction of chymotrypsin with Suc-AAPF-pNA.

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